{2-[3-(trifluoromethyl)phenyl]cyclopropyl}methanamine, also known as {1-[3-(trifluoromethyl)phenyl]cyclopropyl}methanamine, is an organic compound characterized by its trifluoromethyl group attached to a phenyl ring and a cyclopropyl group. This compound has garnered interest in various scientific fields due to its unique structural features that impart distinct physical and chemical properties.
The compound is cataloged under several identifiers, including the Chemical Abstracts Service (CAS) Number 886365-96-4. Data regarding its synthesis, properties, and applications can be found in various chemical databases such as PubChem and BenchChem, which provide detailed descriptions and analytical data relevant to researchers.
This compound falls under the category of amines and is particularly classified as a cyclopropylamine derivative. The presence of the trifluoromethyl group significantly influences its chemical behavior, making it a subject of interest in medicinal chemistry and materials science.
The synthesis of {2-[3-(trifluoromethyl)phenyl]cyclopropyl}methanamine typically involves several key steps:
The synthetic route can vary based on the specific reagents used and the desired stereochemistry of the product. For instance, variations in reaction conditions such as temperature and solvent choice can significantly affect yield and selectivity.
The molecular formula of {2-[3-(trifluoromethyl)phenyl]cyclopropyl}methanamine is C11H12F3N, indicating that it contains 11 carbon atoms, 12 hydrogen atoms, three fluorine atoms, and one nitrogen atom.
C1CC1(CN)C2=CC(=CC=C2)C(F)(F)F
QLNBDTJGDJMHKX-UHFFFAOYSA-N
These structural details suggest that the compound possesses a complex three-dimensional arrangement due to the presence of both cyclopropyl and trifluoromethyl groups.
{2-[3-(trifluoromethyl)phenyl]cyclopropyl}methanamine can undergo several significant chemical reactions:
The outcomes of these reactions depend heavily on the specific conditions applied, including temperature, solvent, and concentration of reagents.
The mechanism of action for {2-[3-(trifluoromethyl)phenyl]cyclopropyl}methanamine is primarily related to its interaction with biological targets:
Relevant analyses often include spectroscopic techniques (NMR, IR) to confirm structure and purity.
{2-[3-(trifluoromethyl)phenyl]cyclopropyl}methanamine has several notable applications:
CAS No.: 180854-04-0
CAS No.: 22810-67-9
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1